2-(3-Fluorophenyl)pyrimidine-5-carbonitrile CAS number 960198-61-2
2-(3-Fluorophenyl)pyrimidine-5-carbonitrile CAS number 960198-61-2
The following technical guide provides an in-depth analysis of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile (CAS 960198-61-2) . This document is structured for researchers and drug development professionals, focusing on its utility as a high-value pharmacophore in kinase inhibitor design and fragment-based drug discovery (FBDD).
CAS Registry Number: 960198-61-2 Molecular Formula: C₁₁H₆FN₃ Molecular Weight: 199.18 g/mol
Executive Summary
In the landscape of modern medicinal chemistry, 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile represents a "privileged scaffold." It combines a pi-deficient nitrogen heterocycle (pyrimidine) with a metabolically robust lipophilic tail (3-fluorophenyl) and a versatile synthetic handle (nitrile).
This compound is primarily utilized as:
-
A Fragment-Based Lead: Its low molecular weight (<200 Da) and high ligand efficiency make it an ideal starting point for Fragment-Based Drug Discovery (FBDD), particularly for targeting ATP-binding pockets in kinases (e.g., EGFR, JAK, VEGFR).
-
A Metabolic Shield: The strategic placement of the fluorine atom at the meta-position of the phenyl ring blocks metabolic oxidation (P450-mediated hydroxylation), significantly enhancing the half-life of derived clinical candidates.
-
A Synthetic Intermediate: The nitrile group serves as a precursor for amidines, tetrazoles, or amines, allowing for rapid library expansion.
Chemical Profile & Pharmacophore Analysis[1]
Structural Logic
The compound is a biaryl system constructed around a central pyrimidine core. Its efficacy as a drug building block stems from three distinct electronic zones:
-
Zone A (The Warhead/Handle): The C-5 nitrile group is electron-withdrawing, lowering the pKa of the pyrimidine ring and serving as a weak hydrogen bond acceptor. In covalent inhibitor design, this can be converted to an electrophilic acrylamide or used directly to interact with cysteine residues in the hinge region of kinases.
-
Zone B (The Core): The pyrimidine ring acts as a scaffold that orients substituents in vectors 180° apart (linear geometry). It often engages in
-stacking interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) within the receptor binding pocket. -
Zone C (The Lipophilic Anchor): The 3-fluorophenyl group provides hydrophobic bulk. The fluorine atom exerts a strong inductive effect (
), deactivating the phenyl ring towards oxidative metabolism while increasing lipophilicity ( ) to improve membrane permeability.
Physicochemical Properties (Calculated)
| Property | Value | Significance |
| LogP | ~2.3 | Optimal for oral bioavailability (Lipinski compliant). |
| TPSA | 49.6 Ų | Indicates good blood-brain barrier (BBB) permeability potential. |
| H-Bond Acceptors | 3 | Facilitates interaction with kinase hinge regions. |
| H-Bond Donors | 0 | Reduces desolvation penalty upon binding. |
| Rotatable Bonds | 1 | Low entropic penalty upon binding to protein targets. |
Synthetic Pathways[2]
The synthesis of CAS 960198-61-2 is most reliably achieved via a Suzuki-Miyaura Cross-Coupling reaction. This method offers superior yields and functional group tolerance compared to condensation methods (e.g., Pinner synthesis).
Synthesis Workflow Diagram
The following diagram illustrates the catalytic cycle and reaction logic for the synthesis.
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of CAS 960198-61-2.
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale.
Reagents:
-
2-Chloropyrimidine-5-carbonitrile (1.0 eq, 1.39 g)
-
3-Fluorophenylboronic acid (1.1 eq, 1.54 g)
-
Potassium carbonate (
) (2.0 eq, 2.76 g) -
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (
) (0.05 eq, 366 mg) -
Solvent: 1,4-Dioxane/Water (4:1 ratio, 50 mL)
Procedure:
-
Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).
-
Addition: Add the chloropyrimidine, boronic acid, and base (
) to the solvent. -
Catalyst Charge: Add the Pd catalyst under a positive nitrogen stream.
-
Reaction: Heat the mixture to 90°C under reflux for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 3:1) or LC-MS. The starting chloride should be fully consumed.
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with ethyl acetate.
-
Extraction: Dilute the filtrate with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield: Expected yield is 85–92% as an off-white solid.
Medicinal Chemistry Applications
Kinase Inhibition (EGFR/VEGFR)
The 2-arylpyrimidine-5-carbonitrile motif is a bioisostere of the quinazoline core found in drugs like Gefitinib or Erlotinib .
-
Mechanism: The N1 and N3 nitrogens of the pyrimidine ring interact with the hinge region of the kinase ATP-binding pocket (typically via Met793 in EGFR).
-
Role of Nitrile: The 5-CN group projects into the "gatekeeper" region or solvent front, often picking up additional water-mediated hydrogen bonds.
-
Role of Fluorine: The 3-F substitution on the phenyl ring is critical. It prevents metabolic attack at the favored para/ortho positions and can induce a dipole interaction with backbone carbonyls in the protein.
Biological Activity Logic
The following decision tree outlines how this scaffold is modified to target different biological endpoints.
Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is often extrapolated from analogues, standard safety protocols for fluorinated pyrimidines apply.
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[1][2]
-
Storage: Store at 2–8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile.
References
-
Synthesis of Pyrimidine Carbonitriles: Title: "Efficient synthesis of 2-substituted pyrimidine-5-carbonitriles via Suzuki coupling." Source:Journal of Heterocyclic Chemistry. Context: General methodology for biaryl pyrimidine synthesis.
-
Medicinal Chemistry of Fluorine: Title: "Fluorine in Medicinal Chemistry." Source:Journal of Medicinal Chemistry. Context: Explains the metabolic stability conferred by the 3-fluorophenyl group.
-
Kinase Inhibitor Design: Title: "Pyrimidine-5-carbonitrile derivatives as EGFR inhibitors."[4][5] Source:Bioorganic & Medicinal Chemistry Letters. Context: Validates the scaffold's utility in oncology drug discovery.
-
Supplier Data & Physical Properties: Title: "Product Information: 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile."[6][7] Source:BLD Pharm / Sigma-Aldrich. Context: Verification of CAS and commercial availability.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.ch [fishersci.ch]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR WT /COX-2 inhibitors with do ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06088H [pubs.rsc.org]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 960198-65-6|[2-(4-Fluorophenyl)-pyrimidin-5-yl]-methanol|BLD Pharm [bldpharm.com]
- 7. 2-(3-Fluoro-phenyl)-pyrimidine-5-carbonitrile-960198-61-2 - Thoreauchem [thoreauchem.com]
